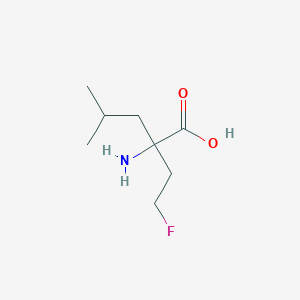
2-Amino-2-(2-fluoroethyl)-4-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(2-fluoroethyl)-4-methylpentanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a fluoroethyl group, and a methylpentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-fluoroethyl)-4-methylpentanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of a suitable amino acid precursor with a fluoroethylating agent. The reaction typically requires the use of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is carried out in an aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and yield, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-fluoroethyl)-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The fluoroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Substitution: The fluoroethyl group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like thiols or amines in the presence of a base, such as sodium hydride, in aprotic solvents.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
2-Amino-2-(2-fluoroethyl)-4-methylpentanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-fluoroethyl)-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group may enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The amino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(2-fluoroethyl)-4-methylhexanoic acid
- 2-Amino-2-(2-chloroethyl)-4-methylpentanoic acid
- 2-Amino-2-(2-bromoethyl)-4-methylpentanoic acid
Uniqueness
2-Amino-2-(2-fluoroethyl)-4-methylpentanoic acid is unique due to the presence of the fluoroethyl group, which can significantly alter its chemical and biological properties compared to its chloro or bromo analogs. The fluoroethyl group can enhance the compound’s metabolic stability and binding affinity, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C8H16FNO2 |
|---|---|
Molecular Weight |
177.22 g/mol |
IUPAC Name |
2-amino-2-(2-fluoroethyl)-4-methylpentanoic acid |
InChI |
InChI=1S/C8H16FNO2/c1-6(2)5-8(10,3-4-9)7(11)12/h6H,3-5,10H2,1-2H3,(H,11,12) |
InChI Key |
NJCQSHPAXJPNOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CCF)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


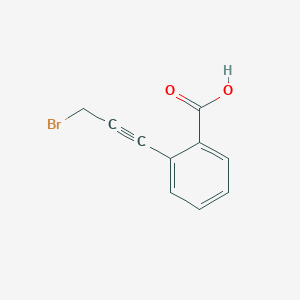
![Methyl 2-[2-(2,6-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13203796.png)
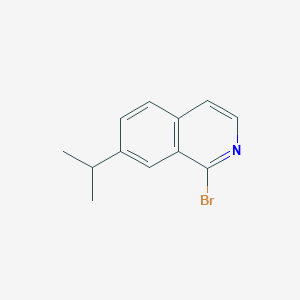
![2-Bromo-4-{[1-(bromomethyl)cyclopropyl]methyl}furan](/img/structure/B13203802.png)
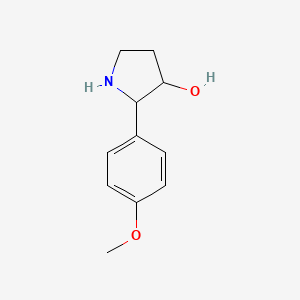
![6-(Trifluoromethyl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13203825.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13203829.png)
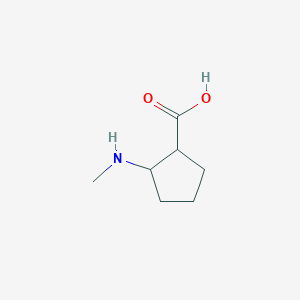
![2-Ethyl-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13203846.png)
![1-[2-Amino-5-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B13203851.png)
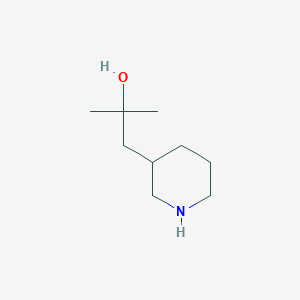
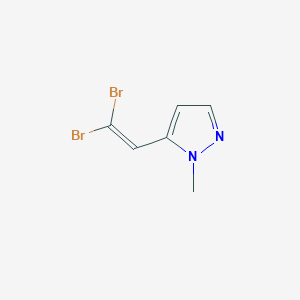
amine](/img/structure/B13203878.png)
![Ethyl 2-[2-(2,5-dimethylphenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13203884.png)
